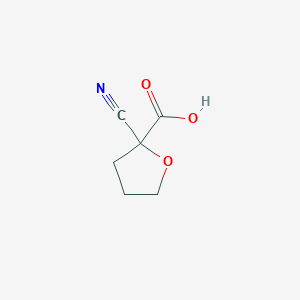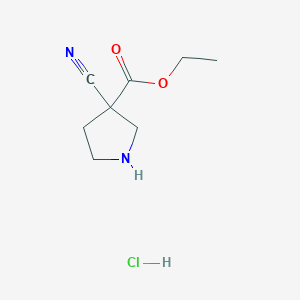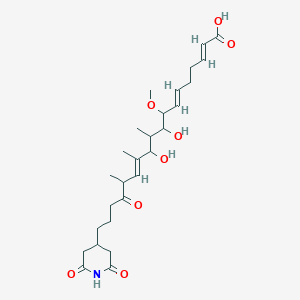
2-Cyanotetrahydrofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanotetrahydrofuran-2-carboxylic acid is an organic compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape .
Synthesis Analysis
The synthesis of carboxylic acids like 2-Cyanotetrahydrofuran-2-carboxylic acid often involves the valorization of biomass-derived products such as carboxylic acids, esters, aldehydes, and alcohols . The ketonization of light carboxylic acids, which are typically found in relatively high amounts in the liquid product of the flash-pyrolysis of lignocellulosic biomass, has been extensively investigated .Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape . A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group . This holds all the atoms in the carboxylic acid in a co-planar arrangement .Chemical Reactions Analysis
Most of the reactions of carboxylic acids belong to one of four principal classes, depending on the point in the molecule where the reaction occurs . These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The boiling points of carboxylic acids increase with size in a regular manner, but the melting points do not . Unbranched acids made up of an even number of carbon atoms have melting points higher than the odd numbered homologs having one more or one less carbon .Applications De Recherche Scientifique
Organic Synthesis
2-Cyanotetrahydrofuran-2-carboxylic acid is a valuable building block in organic synthesis. Its structure allows for various chemical transformations, making it suitable for synthesizing complex molecules. It can undergo reactions such as substitution, elimination, and coupling to create a diverse range of organic compounds .
Pharmaceutical Industry
In the pharmaceutical sector, this compound serves as an intermediate for the synthesis of various drugs. Its carboxylic acid group can be used to form esters and amides, which are common functionalities in drug molecules. It can also be transformed into other functional groups that are pivotal in medicinal chemistry .
Agriculture
The carboxylic acid moiety of 2-Cyanotetrahydrofuran-2-carboxylic acid can influence soil chemistry and plant health. It may be involved in the chemoattraction of beneficial microbes, solubilization of minerals, and biocontrol of phytopathogens, contributing to sustainable agriculture practices .
Food Industry
Carboxylic acids, including derivatives of 2-Cyanotetrahydrofuran-2-carboxylic acid, can be used as food additives due to their preservative properties. They can act as flavoring agents or antimicrobials, helping to maintain the quality and safety of food products .
Biopolymers
This compound can potentially be used in the synthesis of biopolymers. Its reactive groups allow it to polymerize or copolymerize, forming materials with desirable properties for biodegradable plastics, fibers, and other environmentally friendly materials .
Coatings and Adhesives
In the production of coatings and adhesives, 2-Cyanotetrahydrofuran-2-carboxylic acid can be utilized to modify the properties of polymers. It can improve adhesion, stability, and durability of the materials used in various industrial applications .
Mécanisme D'action
Biochemical Pathways
It’s worth noting that compounds similar to 2-cyanotetrahydrofuran-2-carboxylic acid, such as other furan derivatives, have been shown to play roles in various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 2-cyanotetrahydrofuran-2-carboxylic acid is currently lacking .
Orientations Futures
While specific future directions for 2-Cyanotetrahydrofuran-2-carboxylic acid were not found, the field of biomass conversion and biorefineries provide a feasible and novel way to address the increasingly serious energy crisis and environmental deterioration . For instance, 2,5-furandicarboxylic acid, a significant platform chemical, has received increasing attention as it can potentially replace petroleum-derived terephthalate acid and produce green materials .
Propriétés
IUPAC Name |
2-cyanooxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-4-6(5(8)9)2-1-3-10-6/h1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBIYDYMJSNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanooxolane-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2923751.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923753.png)
![(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2923754.png)


![5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2923758.png)


![4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone](/img/structure/B2923767.png)

